molecular formula C11H23ClN2O2 B1382822 (piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride CAS No. 1803572-41-9

(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride

Cat. No. B1382822
CAS RN: 1803572-41-9
M. Wt: 250.76 g/mol
InChI Key: TXSKQWHXBYAQED-UHFFFAOYSA-N
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Description

“(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride” is a chemical compound with the CAS Number: 1803572-41-9 . It has a molecular weight of 250.77 . It is a white solid in its physical form.


Molecular Structure Analysis

The InChI key for “(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride” is provided in some resources , but a detailed molecular structure analysis is not available in the searched resources.


Physical And Chemical Properties Analysis

“(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride” is a white powder . It has a molecular weight of 250.77 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Related Compounds : Piperidine derivatives are often synthesized for various applications. For example, a compound structurally related to (piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride was synthesized and found to exhibit moderate antimicrobial activities against various bacterial strains, including E. coli and S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).

  • Crystal Structure and Bioactivity : Another study synthesized a novel bioactive heterocycle related to piperidine, providing insights into its crystal structure and potential biological importance. Such studies are crucial for understanding the structural characteristics of these molecules and their potential applications in medicinal chemistry (Thimmegowda et al., 2009).

Pharmacological and Biological Evaluation

  • Anti-Acetylcholinesterase Activity : Piperidine derivatives have been evaluated for their potential as acetylcholinesterase inhibitors, which are important in the treatment of diseases like Alzheimer's. Compounds with piperidine structures have shown significant activity in inhibiting acetylcholinesterase, demonstrating their therapeutic potential (Sugimoto et al., 1995).

  • Antagonist and Agonist Activities : These compounds are also studied for their interaction with various receptors. For instance, some piperidine derivatives have been identified as antagonists for specific receptors, indicating their potential use in the treatment of related disorders (Shim et al., 2002).

  • Anticancer Properties : The anti-angiogenic and DNA cleavage activities of certain piperidine derivatives have been studied, suggesting their potential as anticancer agents. The modification of the phenyl ring in these compounds influences their efficacy, highlighting the importance of structural variation in drug development (Kambappa et al., 2017).

properties

IUPAC Name

piperidin-2-ylmethyl N,N-diethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-3-13(4-2)11(14)15-9-10-7-5-6-8-12-10;/h10,12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKQWHXBYAQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
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(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
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(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
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(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
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(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
Reactant of Route 6
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(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride

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